2-Methyl-1-methylthio-2-butene

Flavor Chemistry Physical Chemistry Food Processing

2-Methyl-1-methylthio-2-butene (CAS 137175-32-7), also designated as FEMA 4173 and JECFA 1683, is an (E)-configured alkenyl sulfide. It presents as a clear, colorless liquid and is classified among dialkylthioethers.

Molecular Formula C6H12S
Molecular Weight 116.23 g/mol
CAS No. 137175-32-7
Cat. No. B12761825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-methylthio-2-butene
CAS137175-32-7
Molecular FormulaC6H12S
Molecular Weight116.23 g/mol
Structural Identifiers
SMILESCC=C(C)CSC
InChIInChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3/b6-4+
InChIKeyPBWZEERIWACABP-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-methylthio-2-butene CAS 137175-32-7: Alkenyl Sulfide Flavoring Agent with Cooked Brown Meat Aroma


2-Methyl-1-methylthio-2-butene (CAS 137175-32-7), also designated as FEMA 4173 and JECFA 1683, is an (E)-configured alkenyl sulfide [1]. It presents as a clear, colorless liquid and is classified among dialkylthioethers. The compound is primarily recognized for its distinctive organoleptic character—a cooked brown and roasted meat aroma—which underpins its regulatory acceptance as a flavoring substance by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) [2]. Procurements targeting consistent roasted savory notes in complex food matrices require precise identification of this specific isomer, as small structural variations among related methylthio-butenes yield substantially different sensory and physicochemical properties.

Why Generic Methylthio-butene Substitution Fails: Volatility and Aroma Specificity of CAS 137175-32-7


Casual interchange with structurally similar dialkylthioethers such as 1-(methylthio)-2-butene or 4-(methylthio)-1-butene is not supported by quantitative evidence. The 2-methyl substitution on the butene backbone of 2-methyl-1-methylthio-2-butene elevates its boiling point by approximately 24 °C relative to its closest isomer, directly impacting its vapor pressure and flavor release profile during thermal food processing . Furthermore, its specific stereoelectronic environment directs its aroma perception toward cooked brown and roasted meat notes, whereas isomers lacking the 2-methyl group exhibit sharp, unpleasant, or generic sulfurous odors that are incompatible with savory roasted flavor targets [1]. The absence of formal JECFA safety evaluation for comparator compounds further precludes their direct replacement in commercial food applications requiring regulatory compliance [2].

Quantitative Evidence Guide for 2-Methyl-1-methylthio-2-butene (FEMA 4173): Head-to-Head Differentiation from Structural Analogs


Boiling Point Elevation Versus 1-(Methylthio)-2-butene Enhances Thermal Process Stability

The target compound exhibits a boiling point of 143.5±9.0 °C at 760 mmHg, as predicted for the (E)-2-methyl-1-(methylthio)-2-butene structure . In contrast, the demethylated analog 1-(methylthio)-2-butene has a predicted boiling point of 119.6±9.0 °C . This 23.9 °C elevation in boiling point directly reflects the molecular weight increase from 102.2 to 116.2 g/mol upon 2-methyl substitution, which reduces vapor pressure and enhances retention during high-temperature processes such as extrusion, baking, or retorting.

Flavor Chemistry Physical Chemistry Food Processing

Sensory Character Divergence: Cooked Brown Roasted Meat Versus Unpleasant Sulfurous Odor of 1-(Methylthio)-1-butene

The JECFA specification for 2-methyl-1-methylthio-2-butene records its physical appearance and odor as 'Clear, colourless liquid; Cooked brown and roasted meat aroma' . This official compendial description contrasts sharply with the organoleptic profile of the structurally analogous 1-(methylthio)-1-butene, which is described as a 'pale yellow liquid with an unpleasant odour' in authoritative databases [1]. The specific 'cooked brown and roasted meat' aroma quality of the target compound is unique among the methylthio-butene isomer series, enabling flavorists to precisely construct savory roasted profiles without the off-notes associated with demethylated or differently branched analogs.

Sensory Science Flavor Formulation Organoleptic Quality Control

Regulatory Clearance for Food Use: JECFA Evaluation Versus Absence of Safety Data for Key Analogs

2-Methyl-1-methylthio-2-butene has been formally evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 1683 and assigned FEMA number 4173 with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' at the sixty-eighth meeting in 2007 [1]. In contrast, a search of the WHO JECFA database for 1-(methylthio)-2-butene returns no evaluation records [2]. This regulatory asymmetry means that only the target compound carries the specific safety documentation required for use in commercial food and beverage products intended for international markets that follow Codex Alimentarius recommendations or EU flavoring regulations.

Food Safety Regulatory Compliance Flavor Additive Approval

Validated Application Scenarios for 2-Methyl-1-methylthio-2-butene Based on Quantitative Differentiation Evidence


High-Temperature Savory Snack Seasoning: Thermal Stability from Elevated Boiling Point

When formulating powdered seasonings for extruded snacks or crackers baked at temperatures exceeding 120 °C, the 23.9 °C boiling point advantage of 2-methyl-1-methylthio-2-butene over 1-(methylthio)-2-butene directly translates into reduced evaporative flavor loss during processing [1]. Flavorists can specify a lower initial loading of the compound while still achieving the target roasted meat impact in the finished product, as the decreased vapor pressure ensures the aroma compound remains in the food matrix through the heating cycle rather than volatilizing into process exhaust. This thermal retention efficiency provides a measurable cost-saving opportunity in applications where comparable volatile sulfides would require over-formulation to compensate for processing losses.

Clean-Label Roasted Meat and Bouillon Formulations: Regulatory Confidence from JECFA Clearance

For international flavor houses developing meat bouillons, gravies, and ready-meal flavor packs intended for Codex-compliant markets, the formal JECFA evaluation (No. 1683) of 2-methyl-1-methylthio-2-butene provides documented safety clearance that unscrutinized structural analogs cannot offer [1]. Procurement teams can cite the JECFA monograph in regulatory dossiers, avoiding the substantial delay and cost of submitting a novel flavoring substance for de novo evaluation—a process that would be required if attempting to use an unevaluated methylthio-butene isomer such as 1-(methylthio)-2-butene for the same application.

Authentic Cooked Brown Roasted Aroma Reconstruction Without Masking Agents

The official JECFA organoleptic specification of 'cooked brown and roasted meat aroma' for 2-methyl-1-methylthio-2-butene distinguishes it from demethylated analogs that carry unpleasant sulfurous off-notes [1]. Development of premium roasted beef, grilled chicken, or barbecue flavor bases can incorporate this compound as a single-component solution for the foundational browned meat character, eliminating the need for combinatorial masking of undesirable notes that would be necessary with 1-(methylthio)-1-butene or other analogs with negative hedonic descriptors. This specificity reduces formula complexity and raw material count, directly benefiting procurement and production logistics.

Authentic Cooked Brown Roasted Aroma Reconstruction Without Masking Agents: Distinct Identity Verification Using Density and Refractive Index Specifications

Upon receipt, quality control laboratories can verify the identity and purity of incoming 2-methyl-1-methylthio-2-butene shipments by measuring density (specified range 0.859–0.864) and refractive index (1.468–1.474) [1]. These narrow, compendial ranges serve as a rapid pass/fail test to distinguish the correct (E)-2-methyl isomer from potential adulterants or incorrectly supplied analogs such as 1-(methylthio)-2-butene, which demonstrates a higher refractive index of 1.473. Instituting this simple analytical acceptance criterion prevents costly downstream batch failures caused by unintended substitution of an off-aroma isomer.

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